N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-phenoxyacetamide
Description
Properties
IUPAC Name |
N-[3-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-2-phenoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2S/c23-18(13-24-16-7-2-1-3-8-16)20-15-6-4-5-14(11-15)17-12-22-9-10-25-19(22)21-17/h1-8,11-12H,9-10,13H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGYAJVQYJBRGDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NC(=CN21)C3=CC(=CC=C3)NC(=O)COC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-phenoxyacetamide typically involves the reaction of 2-aminothiazoles with α-halocarbonyl compounds . One common method is the reaction of (2Z)-1,3-diaryl-4-bromobut-2-en-1-one derivatives with 2-aminothiazoles . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-phenoxyacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl and phenoxy groups in the compound can undergo substitution reactions with nucleophiles or electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols, electrophiles such as alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding sulfoxides or sulfones, while reduction may yield the corresponding amines or alcohols.
Scientific Research Applications
Serotonin Receptor Modulation
Research indicates that compounds related to N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-phenoxyacetamide exhibit significant affinity for the 5-HT6 serotonin receptor. This receptor is implicated in various neurological disorders, making the compound a candidate for developing treatments for conditions such as schizophrenia and cognitive dysfunctions associated with Alzheimer's disease .
Antidepressant Activity
The modulation of serotonin receptors suggests potential antidepressant properties. Studies have shown that compounds targeting the 5-HT6 receptor can enhance cognitive functions and alleviate depressive symptoms in animal models. The specific structure of this compound may contribute to its efficacy by improving synaptic transmission in the brain .
Cognitive Enhancers
Given its interaction with serotonin receptors, this compound is being investigated for its potential as a cognitive enhancer. It may improve memory and learning processes, particularly in age-related cognitive decline or neurodegenerative diseases .
Potential Anticancer Properties
Preliminary studies suggest that derivatives of this compound may possess anticancer properties by inducing apoptosis in cancer cells. The mechanism appears to involve the modulation of specific signaling pathways associated with cell survival and proliferation . Further research is required to elucidate these effects and their clinical relevance.
Animal Model Studies
In a study involving mice treated with this compound, researchers observed improvements in memory retention during maze tests compared to control groups. This suggests potential applications in treating cognitive deficits related to aging or neurodegenerative conditions.
In Vitro Studies
Cell line studies have demonstrated that the compound can inhibit the growth of specific cancer cell lines. The data indicate that it may interfere with cell cycle progression and promote apoptotic pathways. These findings warrant further investigation into its use as an adjunct therapy in cancer treatment protocols.
Mechanism of Action
The mechanism of action of N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-phenoxyacetamide is not fully understood. it is believed to exert its effects by interacting with specific molecular targets and pathways. For example, its anticancer activity may involve the inhibition of key enzymes or signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Variations
The imidazo[2,1-b]thiazole core is a common motif in bioactive compounds. Key variations in analogs include:
- Linker groups : The acetamide bridge contrasts with carboxamide or sulfamoyl linkers in analogs like ND-11503 (carboxamide) and CAS 893986-66-8 (sulfamoyl) .
Table 1: Core Structural Comparison
Antiviral Activity
- Target Compound : While direct antiviral data are unavailable, structurally related 3-(imidazo[2,1-b]thiazol-6-yl)-coumarin derivatives exhibit inhibitory activity against Parvovirus B19 (B19V), with IC₅₀ values ranging from 1–10 μM in UT7/EpoS1 cells .
Metabolic and Oxidative Stress Modulation
Structure-Activity Relationship (SAR) Insights
- Phenoxy vs. Methoxy Substituents: Benzothiazole analogs () with methoxy groups (e.g., N-(6-trifluoromethylbenzothiazol-2-yl)-2-(3-methoxyphenyl)acetamide) show enhanced solubility but reduced antiviral potency compared to phenoxy-containing derivatives .
- Hydrogenation of the Core: Dihydroimidazo[2,1-b]thiazole (target compound) may improve metabolic stability over non-hydrogenated analogs, as seen in CAS 893986-66-8 .
Biological Activity
N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-phenoxyacetamide is a compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. This article explores its biological activity, focusing on its interactions with various biological targets, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a unique combination of an imidazo[2,1-b]thiazole ring and a phenoxyacetamide moiety. Its molecular formula is , with a molecular weight of approximately 395.48 g/mol. The imidazo[2,1-b]thiazole structure contributes to its biological activity by providing sites for interaction with biological macromolecules.
Structural Comparison
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(2-methoxyphenyl)acetamide | Similar imidazo[2,1-b]thiazole ring; methoxy substitution | Antimicrobial activity |
| Ethyl 2-isopropyl-amino-6-methyl-8-oxo-3-phenyl-furo[2,3-d][1,2,4]triazolo[1,5-a]pyrimidine | Fused triazolo-pyrimidine structure; different heterocyclic composition | Anticancer properties |
| 5-chloro-N4-[dimethylphosphoryl]-N2-{methoxy-[4-(4-methylpiperazin-1-YL)piperidin]}pyrimidine | Contains chlorinated pyrimidine; distinct pharmacophore | Anticancer activity |
The unique combination of the imidazo[2,1-b]thiazole ring with the phenoxyacetamide moiety may enhance the biological activity of this compound compared to others.
Antimicrobial Properties
Research indicates that compounds with imidazo[2,1-b]thiazole structures often exhibit antimicrobial properties. For instance, studies have shown that related thiazole derivatives possess significant antifungal activity against pathogens like Candida albicans and Candida parapsilosis . The mechanism often involves inhibition of ergosterol synthesis by targeting the CYP51 enzyme pathway.
Anticancer Potential
The anticancer potential of this compound is supported by its structural similarity to other known anticancer agents. In silico docking studies suggest that it may interact effectively with cancer-related targets . The presence of electronegative substituents enhances its binding affinity and biological efficacy.
Cytotoxicity Studies
Cytotoxicity analysis against various cell lines has revealed IC50 values indicating the effectiveness of this compound in inhibiting cell proliferation. For example, similar compounds have shown IC50 values ranging from 148.26 μM to 187.66 μM against NIH/3T3 cell lines . Such data suggest a favorable therapeutic index for potential drug development.
The proposed mechanism of action for this compound includes:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in metabolic pathways critical for pathogen survival or cancer cell proliferation.
- Interference with Cell Signaling : It could disrupt signaling pathways that promote cell growth and division in cancer cells.
Study on Antifungal Activity
A recent study synthesized a series of thiazole derivatives and evaluated their antifungal activities using a modified EUCAST protocol. Compounds similar to this compound demonstrated notable antifungal activity comparable to established drugs like ketoconazole .
In Silico Studies
Molecular docking studies have been employed to predict the binding interactions of this compound with various protein targets. These studies reveal that the compound fits well into active sites of enzymes like CYP51, indicating potential as a lead compound for further development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
